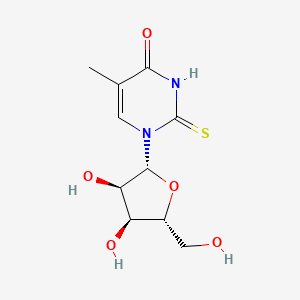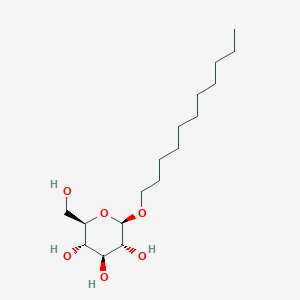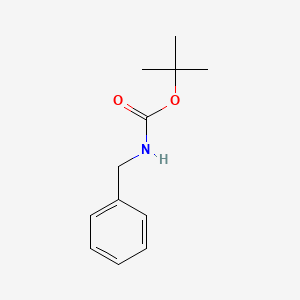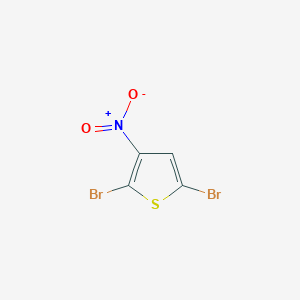
5-Methyl-2-thiouridine
Übersicht
Beschreibung
5-Methyl-2-thiouridine (5-Me-2-thiouridine, 5-Me-T), also known as 5-methyluridine, is a modified nucleoside found in tRNA. It is a methylated form of thiouridine and is found in some tRNAs, where it is thought to play a role in regulating gene expression. 5-Me-T is a modified nucleoside and is formed by the methylation of thiouridine at the 5’ position of the nucleoside. It is a common modification of tRNA and has been found in a variety of organisms, including humans.
Wissenschaftliche Forschungsanwendungen
Stability of tRNA Structures
5-Methyl-2-thiouridine (m5s2U) is found in the tRNA of certain extreme thermophiles and is used to study the physical chemical properties that confer high stability to tRNA and other nucleic acid structures .
Epitranscriptome of Bacterial tRNAs
This modified base plays a role in the specific epitranscriptome of bacterial tRNAs, particularly in the correct recognition of synonymous codons in mRNA .
RNA Medicine
Recent advances in RNA design and delivery have highlighted the potential for modified nucleosides like 5-Methyl-2-thiouridine in RNA-based medicine, including therapeutics, vaccines, and diagnostics .
Nucleic Acid Duplex Stability
Studies have compared the thermodynamic stabilities of duplexes containing desulfured products with those containing 2-thiouracil-modified RNA and DNA duplexes, indicating potential applications in understanding nucleic acid interactions .
Synthesis and Characterization
The synthesis and characterization of oligonucleotides containing 5-Methyl-2-thiouridine can help understand its effect on RNA structure and its potential for stabilizing tRNA codon-anticodon interactions .
Monitoring Enzymatic Modifications
Research involves monitoring enzymatic modifications such as the wobble modification in tRNAs, which is crucial for proper decoding of codons in eukaryotes .
Wirkmechanismus
Target of Action
5-Methyl-2-thiouridine is a modified base found primarily in the transfer RNA (tRNA) of certain extreme thermophiles . The primary targets of 5-Methyl-2-thiouridine are these tRNA molecules .
Mode of Action
The interaction of 5-Methyl-2-thiouridine with its targets, the tRNA molecules, results in a high stability of these tRNA and other nucleic acid structures . This stability is crucial for the proper functioning of these molecules, especially in extreme conditions .
Biochemical Pathways
5-Methyl-2-thiouridine affects the biochemical pathways involved in the translation of messenger RNA (mRNA) codons. It plays a role in the accurate translation of mRNA codons and the delivery of the corresponding amino acids to the ribosomal machinery during protein synthesis . This modification in tRNA molecules is part of the dynamic process of regulating cellular gene expression .
Result of Action
The molecular and cellular effects of 5-Methyl-2-thiouridine’s action primarily involve the stabilization of tRNA and other nucleic acid structures . This stabilization is crucial for the proper functioning of these molecules, especially in extreme conditions .
Action Environment
The action, efficacy, and stability of 5-Methyl-2-thiouridine are influenced by environmental factors. For instance, it is found in the tRNA of certain extreme thermophiles, suggesting that it plays a role in adapting to high-temperature environments
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNBPMAXGYBMHM-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314450 | |
| Record name | 5-Methyl-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-thiouridine | |
CAS RN |
32738-09-3 | |
| Record name | 5-Methyl-2-thiouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32738-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thioribothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032738093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-thiouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-THIOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9TK5VEJ8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of 5-methyl-2-thiouridine in tRNA?
A1: 5-Methyl-2-thiouridine plays a crucial role in stabilizing the structure of tRNA, particularly at high temperatures. [, , ] Research suggests that it contributes to the thermostability of tRNA in thermophilic organisms, allowing them to thrive in extreme environments. [, ]
Q2: How does 5-methyl-2-thiouridine contribute to the stability of tRNA?
A2: The presence of m5s2U at position 54 in the TψC loop of tRNA, replacing ribothymidine, enhances the association between the TψC loop and the hU loop. [] This interaction is vital for maintaining the L-shaped structure of tRNA, which is essential for its function in protein synthesis.
Q3: Can you elaborate on the structural features of 5-methyl-2-thiouridine that contribute to its stabilizing effects?
A3: The 2-thiocarbonyl group and the 5-methyl substituent in m5s2U significantly favor the C3'-endo conformation of the ribose sugar ring. [] This conformation is crucial for accurate recognition of the messenger RNA (mRNA) codon by the tRNA anticodon during translation.
Q4: How does the presence of 5-methyl-2-thiouridine in the anticodon of tRNA affect codon recognition?
A4: While m5s2U itself is not located in the anticodon, the related modified nucleoside 2-thiouridine (s2U) can be found at the first anticodon position. [, ] s2U increases the specificity of codon-anticodon interactions by discriminating more strongly between adenosine (A) and guanosine (G) compared to unmodified uridine (U). [] This enhanced selectivity ensures accurate translation of the genetic code.
Q5: Are there any known connections between 5-methyl-2-thiouridine and human diseases?
A5: While not directly linked to 5-methyl-2-thiouridine, defects in the modification of related taurine-containing uridine derivatives at the first anticodon position of mitochondrial tRNAs have been associated with mitochondrial diseases such as MELAS and MERRF. [] These diseases highlight the importance of proper tRNA modification for mitochondrial function and human health.
Q6: How is 5-methyl-2-thiouridine synthesized in cells?
A6: The biosynthesis of s2T (and likely m5s2U) in thermophiles involves a complex pathway with multiple proteins, including cysteine desulfurases and a rhodanese-like protein (TtuD). [] Cysteine desulfurases generate persulfide, which is transferred to TtuD. TtuD then facilitates the thiocarboxylation of TtuB, the sulfur donor for the tRNA sulfurtransferase TtuA, ultimately leading to the incorporation of sulfur into s2T. []
Q7: Does the level of 5-methyl-2-thiouridine modification in tRNA vary depending on environmental conditions?
A7: Yes, research has shown that in the archaeal hyperthermophile Pyrococcus furiosus, the levels of m5s2U (and other modifications like ac4Cm and m2(2)Gm) increase progressively in cells cultured at higher temperatures (70°C, 85°C, and 100°C). [] This suggests that these modifications play a significant role in adapting to increasingly extreme thermal environments.
Q8: Are there any synthetic analogs of 5-methyl-2-thiouridine?
A8: Yes, synthetic analogs like 2′-O-(N-methylcarbamoylethyl) 5-methyl-2-thiouridine have been developed and studied for their potential application in splice-switching oligonucleotides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)

